molecular formula C22H23N3O2S B2629442 (2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 1903780-74-4

(2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Cat. No.: B2629442
CAS No.: 1903780-74-4
M. Wt: 393.51
InChI Key: CMJMCBROCRMITN-UHFFFAOYSA-N
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Description

(2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a complex organic compound that features a combination of several functional groups, including an ethylthio group, a phenyl group, an oxadiazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The pyrrolidine ring can be introduced through a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

(2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The phenyl and pyrrolidine rings can participate in electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various reduced forms of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone would depend on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function and leading to a therapeutic effect. The exact molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(Ethylthio)phenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is unique due to its combination of functional groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-3-28-20-12-8-7-11-17(20)22(26)25-13-18(16-9-5-4-6-10-16)19(14-25)21-23-15(2)24-27-21/h4-12,18-19H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJMCBROCRMITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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